molecular formula C12H16ClNO2 B13900872 Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Rel-methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B13900872
M. Wt: 241.71 g/mol
InChI Key: FRDRJCABEKGFPN-VZXYPILPSA-N
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Description

rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with an amino group and a carboxylate ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis typically involves the following steps:

    Formation of the Tetrahydronaphthalene Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene core. This can be achieved through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Amino Group: The amino group is introduced via reductive amination or other suitable methods, depending on the availability of starting materials.

    Esterification: The carboxylate ester functionality is introduced through esterification reactions, often using methanol and an acid catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester functionality can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylate ester functionality may participate in ester hydrolysis reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-methyl(1R,2R)-1-amino-2-methylcyclopropane-1-carboxylate hydrochloride
  • rac-methyl(1R,2R)-2-(1-aminoethyl)cyclopropane-1-carboxylate hydrochloride
  • rac-methyl(1R,2R)-2-amino-1-hydroxycyclopentane-1-carboxylate

Uniqueness

rac-methyl(1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylatehydrochloride,cis is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl (1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13;/h2-5,10-11H,6-7,13H2,1H3;1H/t10-,11+;/m0./s1

InChI Key

FRDRJCABEKGFPN-VZXYPILPSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC2=CC=CC=C2[C@H]1N.Cl

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1N.Cl

Origin of Product

United States

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